

3-Amino-4-methylbenzoic Acid: A Comprehensive Technical Guide for Pharmaceutical Intermediates

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Compound of Interest

Compound Name: 3-Amino-4-methylbenzoic acid

Cat. No.: B048440

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-methylbenzoic acid, a key aromatic amine derivative, serves as an important building block in the synthesis of a variety of pharmaceutical compounds and other specialty chemicals. Its unique molecular structure, featuring both an amino and a carboxylic acid functional group, provides a versatile platform for a wide range of chemical modifications. This technical guide provides a comprehensive overview of **3-Amino-4-methylbenzoic acid**, including its chemical and physical properties, detailed synthesis protocols, and its significant role as a pharmaceutical intermediate, with a particular focus on its application in the synthesis of the targeted cancer therapy, Nilotinib.

Chemical and Physical Properties

3-Amino-4-methylbenzoic acid is a crystalline powder, typically off-white to light yellow in color.^[1] Its fundamental properties are summarized in the table below, providing essential data for laboratory and industrial applications.

Property	Value	Reference(s)
CAS Number	2458-12-0	[2][3]
Molecular Formula	C ₈ H ₉ NO ₂	[2][4]
Molecular Weight	151.16 g/mol	[2][3]
Appearance	White to off-white, pink to grayish crystalline powder	
Melting Point	164-168 °C	[3]
Solubility	Sparingly soluble in water	[N/A]
Purity	Typically ≥99%	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of **3-Amino-4-methylbenzoic acid**. The following table summarizes key spectroscopic data.

Spectroscopy	Data Highlights	Reference(s)
¹ H NMR	Spectra available for review.	[5][6]
¹³ C NMR	Spectra available for review.	[5]
IR	Spectra available, with characteristic peaks for amino and carboxylic acid groups.	[2][7]
Mass Spectrometry	Mass spectra (electron ionization) are available for review.	[4][8]

Synthesis of 3-Amino-4-methylbenzoic Acid

Several synthetic routes to **3-Amino-4-methylbenzoic acid** have been developed. A common and effective laboratory-scale method involves the reduction of 3-nitro-4-methylbenzoic acid.

Experimental Protocol: Reduction of 3-nitro-4-methylbenzoic acid

This protocol describes a typical reduction using iron powder in an acidic medium.

Materials:

- 3-nitro-4-methylbenzoic acid
- Iron powder
- Ammonium chloride
- Concentrated hydrochloric acid
- Water
- Sodium carbonate
- Activated carbon
- Sulfuric acid

Procedure:

- In a reaction flask equipped with a reflux condenser, thermometer, and stirrer, add 36.0 g (0.2 mol) of 3-methyl-4-nitrobenzoic acid and 300 mL of water. Stir the mixture.
- To the stirred mixture, add 16.8 g (0.3 mol) of reduced iron powder, 3.0 g (0.056 mol) of ammonium chloride, and 2 mL of concentrated hydrochloric acid.
- Heat the reaction mixture to 85 °C and maintain at reflux for 15 hours, or until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to 5 °C. Add sodium carbonate and activated carbon (1.5% of the starting material's weight each) for decolorization and stir for 30 minutes, adjusting the pH to alkaline.

- Filter the iron sludge and wash it twice with a 5% sodium carbonate solution. Combine the filtrate and the washings.
- To the combined pale yellow solution, add sulfuric acid to adjust the pH to acidic, which will precipitate the product.
- Filter the off-white precipitate, wash the filter cake twice with water, and dry it in a vacuum oven at 70 °C.

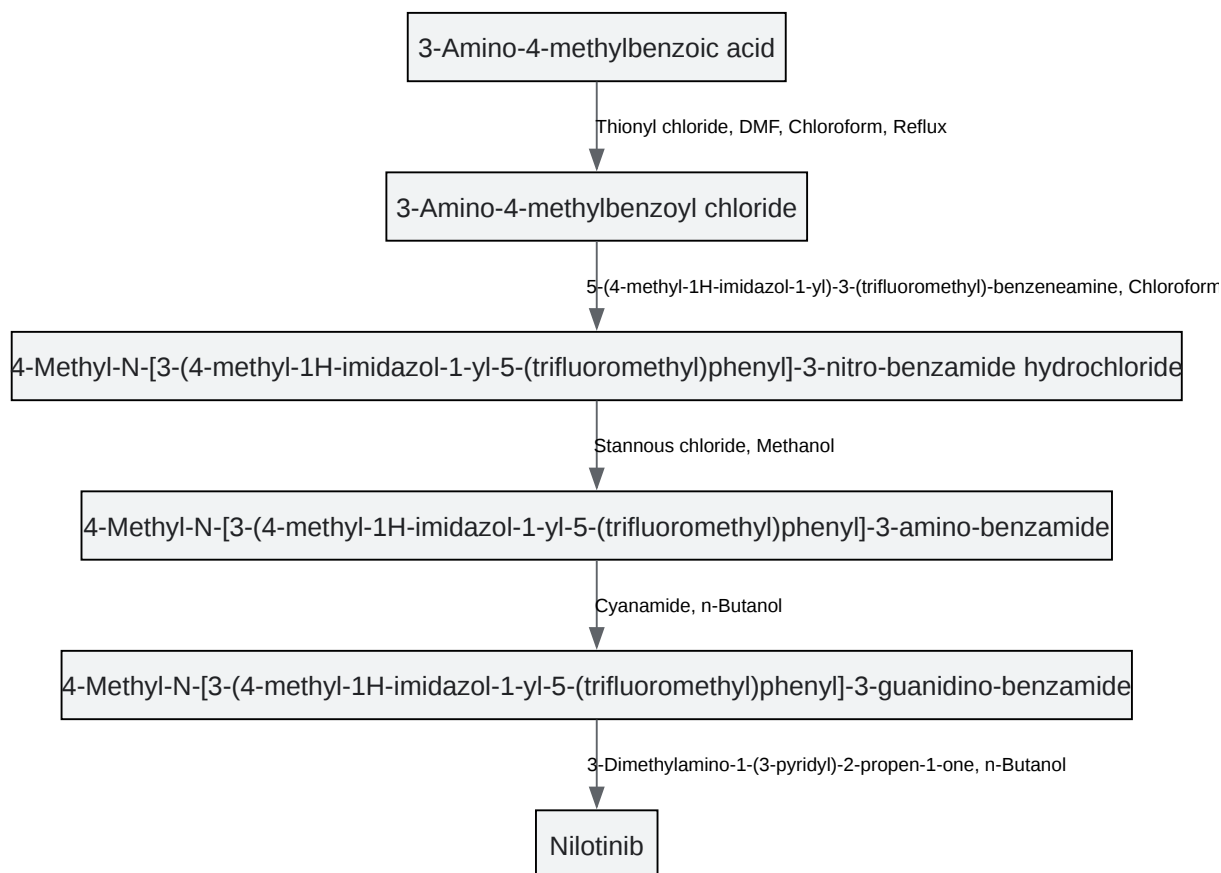
Expected Yield and Purity:

- Yield: 72.0% (molar)
- Purity: 97.5% (by liquid chromatography)
- Melting Range: 169-173 °C[9]

Application as a Pharmaceutical Intermediate: Synthesis of Nilotinib

3-Amino-4-methylbenzoic acid is a critical starting material for the synthesis of Nilotinib, a selective Bcr-Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[10]
[11] The following workflow outlines a common synthetic route to Nilotinib starting from **3-Amino-4-methylbenzoic acid**.

Synthetic Workflow for Nilotinib



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Caption: Synthetic pathway for Nilotinib starting from **3-Amino-4-methylbenzoic acid**.

Experimental Protocol: Synthesis of Nilotinib Intermediate

This protocol details the initial steps in the synthesis of Nilotinib, focusing on the conversion of **3-Amino-4-methylbenzoic acid** to a key amide intermediate.

Step 1: Preparation of 3-amino-4-methylbenzoyl chloride

- Suspend 100 g (0.55 moles) of **3-amino-4-methylbenzoic acid** in 1 L of chloroform in a reaction flask.
- Add 131.5 g (1.10 moles) of thionyl chloride and 1 mL of dimethyl formamide.
- Heat the mixture to reflux and maintain for 3 hours.
- Distill off the chloroform completely under vacuum. Add another 500 mL of chloroform and distill again under vacuum to remove any remaining thionyl chloride. The resulting residual 3-amino-4-methylbenzoyl chloride is used directly in the next step.[\[12\]](#)

Step 2: Preparation of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitro-benzamide hydrochloride

- Dissolve 110 g (0.45 moles) of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzeneamine in 1 L of chloroform.
- Slowly add the 3-amino-4-methylbenzoyl chloride prepared in Step 1 to the solution at 10-15 °C over 60 minutes.
- Allow the reaction mixture to warm to room temperature and maintain for 4 hours.
- Filter the resulting solid, wash with chloroform, and dry.

Expected Yield and Purity:

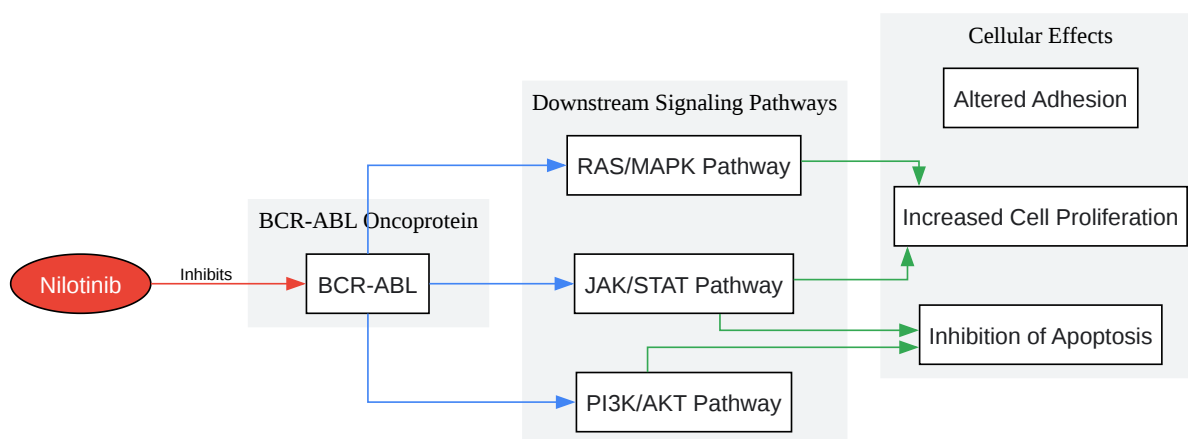
- Yield: 87%
- Purity: 99% (by HPLC)[\[12\]](#)

Biological Activity and Signaling Pathways

Nilotinib, synthesized from **3-Amino-4-methylbenzoic acid**, is a potent inhibitor of the Bcr-Abl tyrosine kinase. The Bcr-Abl oncoprotein is a hallmark of chronic myeloid leukemia (CML) and is responsible for the uncontrolled proliferation of leukemic cells.[\[13\]](#)

BCR-ABL Signaling Pathway

The Bcr-Abl fusion protein possesses constitutively active tyrosine kinase activity, leading to the activation of several downstream signaling pathways that promote cell proliferation and survival, and inhibit apoptosis.[14][15] Nilotinib effectively blocks the ATP-binding site of the Bcr-Abl kinase, thereby inhibiting its activity and shutting down these downstream signals.[13]



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Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Nilotinib.

Nilotinib's high affinity and selectivity for the Bcr-Abl kinase make it a highly effective therapeutic agent for CML, including in patients who have developed resistance to other tyrosine kinase inhibitors like imatinib.[1][10]

Other Applications

Beyond its crucial role in the synthesis of Nilotinib, **3-Amino-4-methylbenzoic acid** is also utilized in other areas of chemical synthesis:

- **Dye Intermediates:** It serves as a precursor in the manufacturing of various azo dyes.[16]

- **Agrochemicals:** The compound has shown potential as an intermediate in the development of novel agrochemicals.
- **Other Pharmaceuticals:** It is a versatile building block for a range of other potential therapeutic agents, including those with anti-inflammatory and analgesic properties.

Conclusion

3-Amino-4-methylbenzoic acid is a fundamentally important intermediate in the pharmaceutical industry, most notably for its role in the synthesis of the anti-cancer drug Nilotinib. Its versatile chemical nature, coupled with well-established synthetic protocols, makes it a valuable resource for drug discovery and development professionals. A thorough understanding of its properties, synthesis, and applications is essential for researchers and scientists working to develop the next generation of therapeutic agents.

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